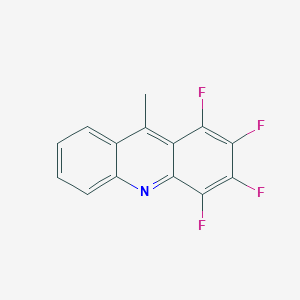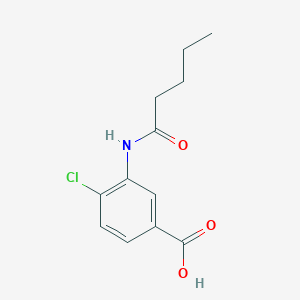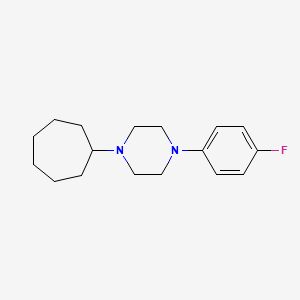![molecular formula C19H24O3 B5194611 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)
1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene, also known as carvedilol, is a beta-blocker medication that is used to treat high blood pressure, congestive heart failure, and angina. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become a widely prescribed medication. In
科学的研究の応用
Carvedilol has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to reduce blood pressure, improve left ventricular function, and decrease mortality in patients with heart failure. Carvedilol has also been investigated for its potential anti-inflammatory and antioxidant effects, as well as its ability to protect against ischemia-reperfusion injury.
作用機序
Carvedilol is a non-selective beta-blocker that works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. It also has alpha-blocking activity, which further reduces blood pressure by relaxing blood vessels. Carvedilol has been shown to have additional effects on the renin-angiotensin-aldosterone system, as well as the sympathetic nervous system.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects on the body. It decreases heart rate, cardiac output, and blood pressure. It also reduces the production of renin and aldosterone, which are hormones that regulate blood pressure and fluid balance. Carvedilol has been shown to improve left ventricular function and decrease the size of infarcts in animal models of myocardial infarction.
実験室実験の利点と制限
Carvedilol has a number of advantages for lab experiments. It is a well-established and widely used beta-blocker that has been extensively studied. It is also relatively inexpensive and readily available. However, 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels in vitro. It also has a number of off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene. One area of interest is the potential use of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Carvedilol has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in these conditions. Another area of interest is the development of novel formulations of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene that can improve its bioavailability and pharmacokinetic properties. Finally, there is ongoing research into the potential use of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene in combination with other drugs for the treatment of cardiovascular diseases.
合成法
Carvedilol is synthesized through a multi-step process that involves the condensation of 2-methoxyphenol with 3-chloropropylamine, followed by the reaction of the resulting intermediate with 4-isopropylphenol. The final product is then purified through recrystallization. The synthesis of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene is a complex process and requires careful control of reaction conditions and purification steps to ensure high yield and purity.
特性
IUPAC Name |
1-methoxy-2-[3-(2-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15(2)16-9-4-5-10-17(16)21-13-8-14-22-19-12-7-6-11-18(19)20-3/h4-7,9-12,15H,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADKWYMLIGCCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)

![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)


![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)


![N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)